molecular formula C21H26N2O7 B11142112 N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine

Cat. No.: B11142112
M. Wt: 418.4 g/mol
InChI Key: NZUJOEXJUZSFNH-JEOXALJRSA-N
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Description

2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Pechmann condensation reaction, which forms the chromen ring system. This is followed by various functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, green solvents, and reaction conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives, such as:

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methylumbelliferone
  • Warfarin

Uniqueness

What sets 2-{2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

(2R,3S)-2-[[2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C21H26N2O7/c1-4-11(2)19(20(27)28)23-18(26)10-22-17(25)8-7-15-12(3)14-6-5-13(24)9-16(14)30-21(15)29/h5-6,9,11,19,24H,4,7-8,10H2,1-3H3,(H,22,25)(H,23,26)(H,27,28)/t11-,19+/m0/s1

InChI Key

NZUJOEXJUZSFNH-JEOXALJRSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Origin of Product

United States

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